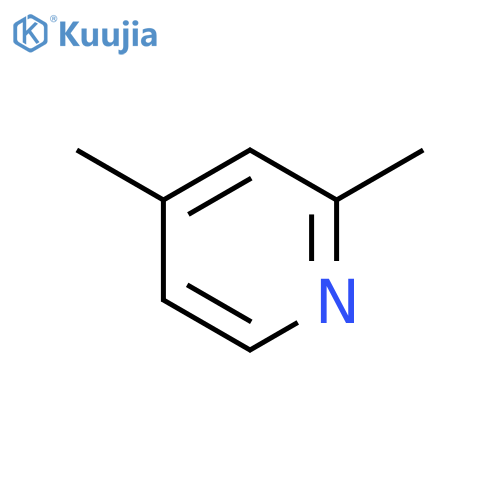Cas no 108-47-4 (2,4-Lutidine)

2,4-Lutidine structure
商品名:2,4-Lutidine
CAS番号:108-47-4
MF:C7H9N
メガワット:107.15306
MDL:MFCD00006337
CID:35500
2,4-Lutidine 化学的及び物理的性質
名前と識別子
-
- 2,4-Dimethylpyridine
- 2,4-Lutidine
- 2,4-Lutidine(8CI)
- NSC 2156
- a,g-Dimethylpyridine
- LUTIDINE
- 2,4-Lutidene
- 4,6-DIMETHYLPYRIDINE
- 2,4-dimethyl-pyridin
- α,γ-dimethylpyridine
- 24L
- 2,4-Lutidine 99%
- 2,4-LUTIDINE 98+%
-
- MDL: MFCD00006337
- インチ: 1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5H,1-2H3
- InChIKey: JYYNAJVZFGKDEQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NC=C1)C
- BRN: 1506
計算された属性
- せいみつぶんしりょう: 107.073499g/mol
- ひょうめんでんか: 0
- XLogP3: 1.6
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 107.073499g/mol
- 単一同位体質量: 107.073499g/mol
- 水素結合トポロジー分子極性表面積: 12.9Ų
- 重原子数: 8
- 複雑さ: 70.8
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- Henrys Law Constant: 6.74e-06 atm-m3/mole
- 色と性状: 無色または淡黄色の油状液体で、胡椒の味と吸湿性がある。[1]
- 密度みつど: 0.927 g/mL at 25 °C(lit.)
- ゆうかいてん: −60 °C (lit.)
- ふってん: 159 °C(lit.)
- フラッシュポイント: 華氏温度:116.6°f< br / >摂氏度:47°C< br / >
- 屈折率: n20/D 1.499(lit.)
- ようかいど: 350g/l
- すいようせい: 15 g/100 mL (20 ºC)
- PSA: 12.89000
- LogP: 1.69840
- 酸性度係数(pKa): 6.99(at 25℃)
- かんど: Hygroscopic
- ようかいせい: 水に溶けることができ、ほとんどの有機溶媒と混和することができる。[8]
- FEMA: 3589
2,4-Lutidine セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H226,H301,H311,H315,H319,H331,H335
- 警告文: P261,P280,P301+P310,P305+P351+P338,P311
- 危険物輸送番号:UN 1992 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-23/24/25-36/37/38
- セキュリティの説明: S16-S26-S36/37/39-S45
- 福カードFコード:8
- RTECS番号:OK9400000
-
危険物標識:

- 危険レベル:3 (6.1)
- ちょぞうじょうけん:Store at room temperature
- 包装グループ:III
- TSCA:Yes
- セキュリティ用語:3
- 包装等級:III
- 危険レベル:3
- リスク用語:R10; R20/21; R25; R36/37/38
- 包装カテゴリ:III
2,4-Lutidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,4-Lutidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VJ546-5ml |
2,4-Lutidine |
108-47-4 | 98.0%(GC) | 5ml |
¥113.0 | 2022-06-10 | |
| Key Organics Ltd | STR07571-5MG |
2,4-Dimethylpyridine |
108-47-4 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | STR07571-10MG |
2,4-Dimethylpyridine |
108-47-4 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Enamine | EN300-19112-5.0g |
2,4-dimethylpyridine |
108-47-4 | 95% | 5.0g |
$29.0 | 2023-02-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L3609-500ML |
2,4-Lutidine |
108-47-4 | 500ml |
¥3627.03 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L3609-100ML |
2,4-Lutidine |
108-47-4 | 100ml |
¥814.72 | 2023-11-12 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L109206-25ml |
2,4-Lutidine |
108-47-4 | 97% | 25ml |
¥105.90 | 2023-09-02 | |
| TRC | L478025-100000mg |
2,4-Lutidine |
108-47-4 | 100g |
$305.00 | 2023-05-18 | ||
| Enamine | EN300-19112-1.0g |
2,4-dimethylpyridine |
108-47-4 | 95% | 1.0g |
$26.0 | 2023-02-08 | |
| Enamine | EN300-19112-10.0g |
2,4-dimethylpyridine |
108-47-4 | 95% | 10.0g |
$32.0 | 2023-02-08 |
2,4-Lutidine 関連文献
-
Delia A. Haynes,William Jones,W. D. Samuel Motherwell CrystEngComm 2005 7 538
-
Helene Wahl,Delia A. Haynes,Tanya le Roex CrystEngComm 2011 13 2227
-
Roberto Fernández-Maestre,Charles Steve Harden,Robert Gordon Ewing,Christina Lynn Crawford,Herbert Henderson Hill Analyst 2010 135 1433
-
4. The second virial coefficients, latent heats of vaporization and heats of formation of the lutidinesJ. D. Cox Trans. Faraday Soc. 1960 56 959
-
5. The second virial coefficients, latent heats of vaporization and heats of formation of the lutidinesJ. D. Cox Trans. Faraday Soc. 1960 56 959
108-47-4 (2,4-Lutidine) 関連製品
- 108-75-8(2,4,6-Trimethylpyridine)
- 91-55-4(2,3-Dimethylindole)
- 100-70-9(pyridine-2-carbonitrile)
- 45725-47-1(Collidine-hydrogen Fluoride Complex (approx 1:2 collidine:HF))
- 100-43-6(4-ethenylpyridine)
- 95-20-5(2-Methylindole)
- 100-48-1(4-Cyanopyridine)
- 101-82-6(2-Benzylpyridine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:108-47-4)2,4-Lutidine

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:108-47-4)2,4-二甲基吡啶

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ